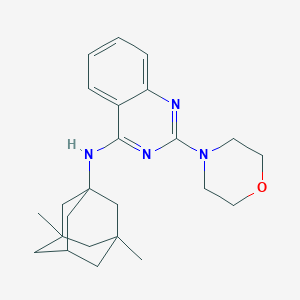![molecular formula C23H22ClN3O2 B11571758 1-(2-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11571758.png)
1-(2-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine is a complex organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a 2-chlorobenzyl group and a 2-(2-methoxyphenoxy)ethyl group
Preparation Methods
The synthesis of 1-(2-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of the 2-chlorobenzyl group: This step involves the alkylation of the benzimidazole core with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 2-(2-methoxyphenoxy)ethyl group: This can be done through a nucleophilic substitution reaction where the benzimidazole derivative reacts with 2-(2-methoxyphenoxy)ethyl bromide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the chlorobenzyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-chlorobenzyl)-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine can be compared with other benzimidazole derivatives, such as:
1-(2-chlorobenzyl)-1H-benzimidazole: Lacks the 2-(2-methoxyphenoxy)ethyl group, resulting in different chemical properties and applications.
2-(2-methoxyphenoxy)ethyl benzimidazole: Lacks the 2-chlorobenzyl group, leading to variations in biological activity and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H22ClN3O2 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-imine |
InChI |
InChI=1S/C23H22ClN3O2/c1-28-21-12-6-7-13-22(21)29-15-14-26-19-10-4-5-11-20(19)27(23(26)25)16-17-8-2-3-9-18(17)24/h2-13,25H,14-16H2,1H3 |
InChI Key |
OCPPYMYGMCIAQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCN2C3=CC=CC=C3N(C2=N)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}-6-[2-(2-methylphenoxy)ethoxy]pyridazine](/img/structure/B11571685.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571687.png)
![(2E)-2-cyano-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11571690.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571692.png)

![1-[2-(morpholin-4-yl)ethyl]-N-(pyridin-4-ylmethyl)-1H-benzimidazol-2-amine](/img/structure/B11571712.png)
![N-(3,4-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571717.png)
![3-(2-Chlorophenyl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11571723.png)
![2-[(2Z)-1,3-benzoxazol-2(3H)-ylideneamino]-4,6-dimethyl-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B11571728.png)
![2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B11571738.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)acetamide](/img/structure/B11571742.png)
![6-(4-fluorophenyl)-N-(furan-2-ylmethyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571745.png)
![N-(5-chloro-2-hydroxyphenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11571747.png)
![(2E)-2-cyano-3-[2-(2-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11571752.png)
